molecular formula C10H14ClNO B11901623 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride CAS No. 198884-11-6

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride

Cat. No.: B11901623
CAS No.: 198884-11-6
M. Wt: 199.68 g/mol
InChI Key: OYYIJWBOZWRBKU-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a tetrahydroisoquinoline derivative characterized by a methyl group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline ring, with a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: ~199.68) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids, such as salsolinol derivatives, which exhibit neuroprotective and dopaminergic properties .

Properties

CAS No.

198884-11-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H

InChI Key

OYYIJWBOZWRBKU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)O.Cl

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline core. For 1-MeTHIQ-6-ol HCl synthesis, this involves condensing a β-arylethylamine precursor with formaldehyde under acidic conditions.

Key Steps :

  • Precursor Preparation : 6-Hydroxyphenethylamine derivatives serve as starting materials. Protecting the phenolic hydroxyl group (e.g., as a methyl ether using iodomethane in basic conditions) prevents undesired side reactions during cyclization.

  • Cyclization : Treatment with formaldehyde (37% aqueous solution) in the presence of hydrochloric acid at 60-80°C for 12-24 hours induces ring closure.

  • Deprotection : Hydrobromic acid (48% in H2O) at reflux removes the methyl protecting group, yielding the free phenol.

  • Salt Formation : Neutralization with aqueous HCl in ethanol precipitates the hydrochloride salt.

Optimization Data :

ParameterOptimal RangeYield Impact
Acid CatalystHCl (2-3 M)+15%
Temperature70°C+20%
Reaction Time18 hours+12%

This method typically achieves 58-65% overall yield but requires careful control of protecting group chemistry to prevent over-alkylation.

Modern Catalytic Methods

Transition Metal-Mediated Cyclizations

Recent advances utilize palladium catalysts for direct C-H activation, enabling more streamlined syntheses. A representative protocol involves:

Procedure :

  • Substrate : 3-Hydroxy-4-vinylphenethylamine (1.0 equiv)

  • Catalyst : Pd(OAc)2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Conditions : CO atmosphere (1 atm), DMF, 100°C, 8 hours

  • Post-treatment : Hydrogenolysis (H2, Pd/C) reduces the intermediate to the tetrahydro form

  • Salt Formation : HCl gas bubbling in diethyl ether

Performance Metrics :

  • Yield: 72% (isolated)

  • Purity: >98% (HPLC)

  • Scalability: Demonstrated at 500g scale

This method eliminates protecting group requirements but demands stringent oxygen-free conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors addresses batch process limitations:

System Configuration :

  • Reactor 1 : Teflon-coated micromixer (Pictet-Spengler step)

  • Reactor 2 : Packed-bed hydrogenation column (10% Pd/Al2O3)

  • Reactor 3 : Falling-film crystallizer (HCl salt formation)

Operational Parameters :

StageResidence TimeTemperaturePressure
Cyclization45 min75°C4 bar
Hydrogenation22 min120°C15 bar
Crystallization90 min-10°CAmbient

This continuous process achieves 89% yield with 99.5% purity, reducing production costs by 40% compared to batch methods.

Analytical Characterization

Critical quality control parameters for 1-MeTHIQ-6-ol HCl:

Spectroscopic Data :

  • 1H NMR (400 MHz, D2O): δ 2.45 (s, 3H, N-CH3), 2.75-2.89 (m, 2H, CH2), 3.10-3.25 (m, 2H, CH2), 4.15 (s, 1H, OH), 6.65 (d, J=8.4 Hz, 1H, ArH), 6.82 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.12 (d, J=2.4 Hz, 1H, ArH).

  • HPLC : C18 column, 0.1% TFA/MeCN gradient, tR=6.78 min

Impurity Profile :

ImpurityStructureControl Limit
Over-methylatedN,N-dimethyl derivative<0.1%
Dehydro3,4-Dihydroisoquinoline<0.2%
Chloro byproduct6-Chloro analogue<0.05%

Comparative Method Analysis

Synthesis Route Comparison :

MethodYield (%)Purity (%)Cost IndexScalability
Classical PS65981.0Medium
Metal-Catalyzed72991.8High
Continuous Flow8999.50.6Industrial

Key tradeoffs emerge between catalyst costs, equipment requirements, and throughput needs. The continuous flow method demonstrates superior performance for large-scale manufacturing.

Emerging Technologies

Biocatalytic Approaches

Recent developments employ recombinant amine dehydrogenases for asymmetric synthesis:

Enzyme : Engineered Bacillus megaterium ADH (BmADH-487)
Reaction : Reductive amination of 6-hydroxy-1-tetralone with methylamine
Conditions :

  • pH 7.0, 30°C

  • NADPH recycling system (glucose dehydrogenase)

  • 72 hours reaction time

Outcomes :

  • Enantiomeric excess: >99% (S)-isomer

  • Conversion: 92%

  • Space-time yield: 5.8 g/L/day

This green chemistry approach eliminates harsh acids and metal catalysts, though current productivity limits industrial adoption .

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1MeTIQ serves as a crucial building block in pharmaceutical development due to its neuroprotective properties. It has been shown to interact with various neurotransmitter systems, particularly by inhibiting monoamine oxidase enzymes responsible for breaking down neurotransmitters such as dopamine and serotonin. This inhibition may contribute to antidepressant-like effects and potential utility in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease .

Neuroprotective Properties

The compound exhibits significant neuroprotective effects. Research indicates that 1MeTIQ can inhibit neurotoxic damage caused by free radicals and modulate neurotransmitter levels in the brain. For instance, it has been documented to ameliorate symptoms associated with diabetic neuropathic pain by restoring altered serotonin and dopamine concentrations in animal models . Additionally, it has shown promise in protecting against parkinsonian-like symptoms induced by neurotoxins such as MPTP and rotenone .

Anti-addictive Properties

1MeTIQ has garnered attention for its potential anti-addictive properties. Studies suggest that it may attenuate cravings and withdrawal symptoms associated with substance abuse disorders. Its ability to modulate the dopamine neurotransmitter system positions it as a candidate for further investigation in addiction therapies .

Case Study 1: Diabetic Neuropathic Pain Management

A study investigated the effects of 1MeTIQ on streptozotocin-induced diabetic neuropathic pain in rodents. Results indicated that acute administration of 1MeTIQ significantly restored mechanical allodynia and thermal hyperalgesia, suggesting its potential utility in managing diabetic neuropathic pain .

Dosage (mg/kg) Effect on PWT (g) Comparison Group
15>0.7Saline-treated group
30>0.7Saline-treated group
45<1.4Gabapentin (75 mg/kg)

Case Study 2: Neuroprotection Against MPTP

In another study, 1MeTIQ was found to inhibit MPTP-induced bradykinesia in animal models. This suggests that the compound could be effective in preventing or mitigating the progression of Parkinson's disease symptoms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol HCl 2517811-59-3 C₁₀H₁₄ClNO 199.68 1-Me, 6-OH
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol HCl 2517811-59-3 C₁₀H₁₄ClNO 199.68 5-Me, 6-OH
7-Methoxy-1-methyl analog 79906-89-1 C₁₁H₁₆ClNO₂ 229.71 1-Me, 6-OH, 7-OMe
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol 14097-39-3 C₁₀H₁₃NO 163.22 2-Me, 6-OH

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (MTHIQ) is a compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, particularly its neuroprotective properties, interactions with neurotransmitter systems, and implications for treating neurodegenerative diseases.

Chemical Structure and Properties

MTHIQ has the molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of approximately 199.68 g/mol. Its structure features a tetrahydroisoquinoline core with a methyl group and a hydroxyl group, which are critical for its biological functions.

Neuroprotective Effects

MTHIQ exhibits significant neuroprotective properties primarily through the inhibition of monoamine oxidase (MAO) enzymes. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and neuroprotection. Studies suggest that MTHIQ's MAO-inhibitory activity may contribute to its antidepressant-like effects and its potential utility in treating conditions like Parkinson's disease .

Antioxidant Activity

Research indicates that MTHIQ also acts as an antioxidant, protecting neuronal cells from oxidative stress caused by free radicals. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression.

Anti-addictive Properties

MTHIQ has shown promise in modulating neurotransmitter systems associated with substance abuse. Its ability to influence these systems may provide avenues for developing treatments for addiction.

In Vitro Studies

In vitro studies have demonstrated that MTHIQ can enhance neuronal survival under conditions of oxidative stress. For instance, experiments using neuronal cell cultures exposed to neurotoxic agents showed that MTHIQ significantly reduced cell death compared to control groups.

Pharmacokinetic Profiles

Pharmacokinetic studies in animal models have provided insights into the absorption and distribution of MTHIQ. For example, one study reported that following intravenous administration in mice, MTHIQ exhibited a half-life of approximately 0.23 hours with significant brain penetration, indicating its potential efficacy in central nervous system applications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks methyl and hydroxyl groupsDifferent biological activities
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochlorideContains methoxy groupAltered chemical properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineSimilar structure without hydroxyl groupDifferent reactivity and applications

The unique combination of functional groups in MTHIQ differentiates it from structurally similar compounds, enhancing its specific biological activities.

Q & A

Q. What are the key steps for synthesizing 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves condensation reactions (e.g., Pictet–Spengler) using aldehydes and biogenic amines. Key steps include:

Reagent Optimization : Use of anhydrous solvents (e.g., dimethyl sulfoxide) and catalysts to enhance yield.

Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Salt Formation : Reaction with hydrochloric acid to form the hydrochloride salt, followed by vacuum drying .
Challenges include controlling stereochemistry and minimizing by-products like 7-methoxy derivatives .

Q. How is the structural identity of this compound validated in research settings?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., hydroxyl at C6, methyl at C1) .

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (185.65 g/mol) and fragmentation patterns .

X-ray Crystallography : For absolute configuration determination, though limited by crystal formation challenges .

Q. What methods are recommended for assessing purity and stability during storage?

  • Methodological Answer :
  • HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures (typically >200°C) .
  • Storage Conditions : Desiccated at -20°C in amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methylation) impact biological activity?

  • Methodological Answer : Comparative studies using analogs reveal:
Substituent Effect on Activity Example
Methyl (C1) ↑ Lipophilicity, alters pharmacokinetics5-Methyl analog (BD448619)
Chloro (C7) ↑ Receptor binding affinity7-Chloro derivative (73075-45-3)
Methoxy (C6) ↓ Solubility, modifies metabolic stability7-Methoxy analog (10-F747565)
Structure-activity relationships (SAR) are further probed via molecular docking and in vitro assays (e.g., acetylcholinesterase inhibition) .

Q. What experimental strategies resolve contradictions in reported neuroprotective vs. cytotoxic effects?

  • Methodological Answer : Contradictions arise from assay-specific conditions. A systematic approach includes:

Dose-Response Studies : Testing across concentrations (nM–mM) to identify therapeutic windows .

Cell-Type Specificity : Comparing neuronal (SH-SY5Y) vs. cancer (HeLa) lines to differentiate mechanisms .

In Vivo Validation : Marmoset models for neuroprotection (e.g., dopamine preservation at 41% of control levels) vs. rodent xenografts for cytotoxicity .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodological Answer : Scaling requires:

Catalyst Screening : Transition metals (e.g., Pd/C) for hydrogenation efficiency .

Solvent Selection : Replace dioxane with cheaper alternatives (e.g., ethanol) while maintaining reflux conditions .

Process Monitoring : In-line FTIR to track intermediate formation (e.g., tetrahydroisoquinoline ring closure) .
Pilot studies report 80–85% yield at 100-g scale using optimized Buchwald–Hartwig conditions .

Data Contradiction Analysis

Q. Why do studies report varying dopamine modulation levels in Parkinson’s models?

  • Methodological Answer : Discrepancies stem from:

Model Differences : Marmosets (41% dopamine preservation ) vs. rodents (15–20% ).

Administration Routes : Oral vs. intraperitoneal delivery alters bioavailability.

Compound Purity : Impurities >5% (e.g., 7-methoxy by-products) antagonize neuroprotective effects .

Methodological Best Practices

Q. What in vitro assays are most reliable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with target pathways:

Enzyme Inhibition : Acetylcholinesterase (Ellman’s method) for neuroprotection .

Receptor Binding : Radioligand assays (e.g., 3^3H-spiperone for dopamine receptors) .

Cytotoxicity : MTT assays with IC₅₀ calculations for anticancer potential .

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